

## addressing artifacts in the 6H05 cryo-electron microscopy data

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# Technical Support Center: Cryo-Electron Microscopy Data

Welcome to the technical support center for cryo-electron microscopy (cryo-EM) data analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and challenges encountered during their cryo-EM experiments.

## Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts encountered in single-particle cryo-EM data?

A1: The most prevalent artifacts in single-particle cryo-EM include preferred orientation of particles, radiation damage, and issues arising from sample preparation such as particle aggregation or denaturation at the air-water interface.[1][2] These can significantly impact the quality and resolution of the final 3D reconstruction.

Q2: How does preferred orientation affect the final 3D reconstruction?

A2: Preferred orientation occurs when protein particles adsorb to the cryo-EM grid in a limited number of orientations.[1][2] This non-uniform distribution of views leads to an anisotropic reconstruction, where the resolution is uneven in different directions. The resulting 3D map can have distorted or missing features, making it difficult to build an accurate atomic model.[3]



Q3: What is radiation damage in cryo-EM, and how does it manifest?

A3: Radiation damage is the cumulative damage to the biological sample caused by the electron beam during imaging.[4][5] It can lead to the breakage of chemical bonds, loss of high-resolution information, and in severe cases, bubbling or structural degradation of the sample.[6] This damage is a primary factor limiting the achievable resolution in cryo-EM.[4]

Q4: Can cryo-EM be used for small proteins like GPCRs?

A4: Yes, cryo-EM has become a powerful technique for determining the structures of G protein-coupled receptors (GPCRs), especially when they are in complex with G proteins or arrestins, which increases their size.[7][8] While challenging due to their relatively small size and flexibility, advancements in cryo-EM technology have enabled high-resolution structure determination of these important drug targets.[9][10]

Q5: What is the air-water interface (AWI) problem?

A5: During cryo-EM sample preparation, protein particles can interact with the air-water interface (AWI). This interaction can be hostile to proteins, leading to denaturation, aggregation, or causing them to adopt a preferred orientation on the grid.[2] Minimizing the time particles spend at the AWI is crucial for obtaining high-quality data.

## Troubleshooting Guides Issue 1: Preferred Orientation of Particles

#### Symptoms:

- The 2D class averages show a limited number of distinct views.
- The 3D reconstruction has a "smeared" or elongated appearance in certain directions.
- The angular distribution plot in data processing software is highly non-uniform.

#### Possible Causes:

 Hydrophobic or charged patches on the protein surface interacting with the grid support or the air-water interface.[1]



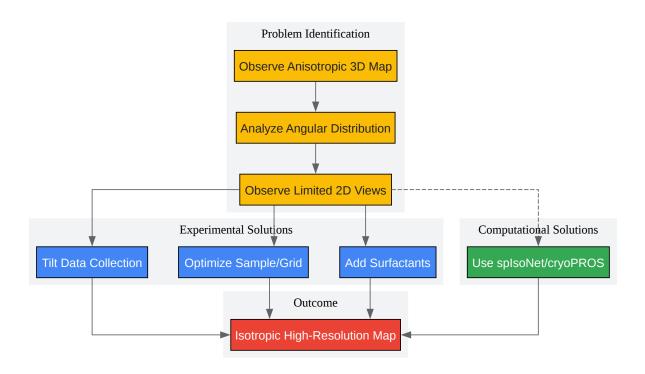
• The inherent shape of the molecule (e.g., flat or elongated) predisposes it to lie in a certain orientation.

#### Solutions:

| Strategy                      | Experimental Protocol  | Data Presentation   |
|-------------------------------|--|---|
| Grid Tilting                  | During data collection, tilt the specimen stage to acquire images from different angles. A common range is ±30 degrees.  | Compare the angular distribution plots from tilted and untilted datasets.   |
| Alternative Grid Supports     | Use different types of grids, such as those with a thin continuous carbon layer or gold grids, to alter the surface chemistry and reduce protein-support interactions.[9]              | A table comparing the number of unique particle orientations obtained with different grid types.                    |
| Use of Detergents/Surfactants | Add a low concentration of a mild, non-denaturing detergent (e.g., Tween-20, NP-40) to the sample just before grid preparation to reduce interactions with the air-water interface.[2] | A comparison of 2D class averages with and without the addition of detergent.                                       |
| Computational Approaches      | Utilize software packages like splsoNet, which use deep learning to computationally compensate for the missing views and improve the isotropy of the 3D reconstruction.[3][11]         | A side-by-side comparison of<br>the 3D maps before and after<br>processing with orientation<br>correction software. |

Logical Workflow for Addressing Preferred Orientation





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Caption: Troubleshooting workflow for preferred orientation.

### **Issue 2: Radiation Damage**

#### Symptoms:

- Loss of high-resolution signal in the images.
- "Bubbling" or movement of the sample during exposure.[6]
- Degraded 2D class averages with fuzzy features.



#### Possible Causes:

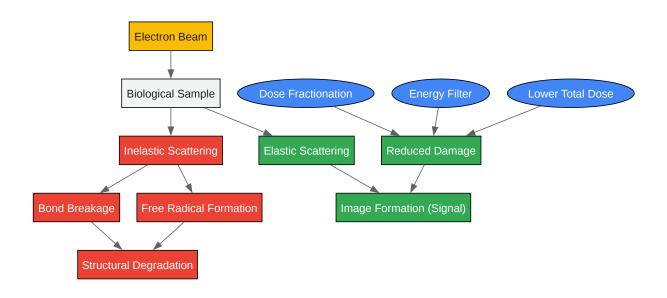
- The total electron dose is too high.[5]
- The sample is particularly sensitive to radiation.
- Inelastic scattering of electrons.

#### Solutions:

| Strategy                                      | Experimental Protocol   | Data Presentation  |
|---|---|--|
| Dose Fractionation                            | Collect data as a movie with multiple frames. This allows for dose-weighting during processing, where frames with less accumulated dose are given higher weight.                    | A plot of B-factor (a measure of resolution decay) versus electron dose.   |
| Reduce Total Dose                             | Lower the total electron exposure per movie. A typical range for single-particle cryo-EM is 40-60 e <sup>-</sup> /Å <sup>2</sup> .  | A table comparing the estimated resolution of 3D reconstructions from datasets collected with different total doses.                 |
| Use Energy Filters                            | Employ an in-camera energy<br>filter to remove inelastically<br>scattered electrons, which<br>contribute to noise and can<br>degrade image quality.[5]                              | Comparison of image contrast and signal-to-noise ratio with and without an energy filter.  |
| Cryo-cooling to Liquid Helium<br>Temperatures | For extremely sensitive samples, cooling to liquid helium temperatures can further reduce the effects of radiation damage compared to standard liquid nitrogen temperatures.[4][12] | A comparison of the critical dose (dose at which a certain resolution is lost) at liquid nitrogen versus liquid helium temperatures. |



Signaling Pathway of Radiation Damage and Mitigation



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Caption: Effects of radiation and mitigation strategies.

## **Quantitative Data Summary**

Table 1: Comparison of Data Quality Metrics for Different Grid Types to Address Preferred Orientation

| Grid Type         | Number of Unique<br>Orientations | Estimated<br>Resolution (Å) | Anisotropy |
|-------------------|----------------------------------|-----------------------------|------------|
| Holey Carbon      | 15,000                           | 3.8                         | High       |
| Continuous Carbon | 25,000                           | 3.5                         | Medium     |
| Gold Foil         | 40,000                           | 3.2                         | Low        |



Table 2: Impact of Total Electron Dose on Final Resolution

| Total Dose (e⁻/Ų) | Estimated Resolution (Å) | Observable High-<br>Resolution Features |
|-------------------|--------------------------|---|
| 80                | 4.5                      | Secondary structure visible             |
| 60                | 3.5                      | Side chains visible                     |
| 40                | 3.0                      | Clear side-chain densities              |

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